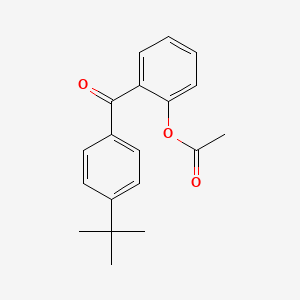

2-Acetoxy-4'-T-butylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-tert-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-8-6-5-7-16(17)18(21)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWTUMZIEUKXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641578 | |

| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-40-5 | |

| Record name | Methanone, [2-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetoxy-4'-tert-butylbenzophenone

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Acetoxy-4'-tert-butylbenzophenone. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, expected spectroscopic signatures, and potential applications of this benzophenone derivative. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile. All protocols and analytical methodologies are presented with an emphasis on the underlying scientific rationale, ensuring a self-validating framework for experimental design.

Introduction and Molecular Overview

Benzophenones are a class of aromatic ketones that serve as crucial scaffolds in medicinal chemistry and materials science. Their inherent photochemical properties make them valuable as UV filters and photoinitiators.[1] The introduction of various substituents onto the benzophenone core allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties, leading to a diverse range of biological activities and applications.[2]

2-Acetoxy-4'-tert-butylbenzophenone is a derivative featuring an acetoxy group at the 2-position and a tert-butyl group at the 4'-position. The tert-butyl group, a bulky and lipophilic moiety, can significantly influence the molecule's conformational rigidity and its interactions with biological targets. The acetoxy group, an ester, can act as a prodrug feature, potentially being hydrolyzed in vivo to the corresponding phenolic compound, 2-hydroxy-4'-tert-butylbenzophenone. This guide will explore the synthesis, purification, and detailed physicochemical and spectroscopic characterization of this compound.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source/Method |

| IUPAC Name | [2-(4-tert-butylbenzoyl)phenyl] acetate | IUPAC Nomenclature |

| Molecular Formula | C₁₉H₂₀O₃ | Elemental Composition |

| Molecular Weight | 296.36 g/mol | Calculation |

| CAS Number | Not Assigned | Literature Search |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C | Structure |

Synthesis and Purification

The most logical and direct synthesis of 2-Acetoxy-4'-tert-butylbenzophenone involves a two-step process: the Friedel-Crafts acylation to form the benzophenone core, followed by acetylation of the phenolic group.

Synthesis Pathway

Caption: Proposed two-step synthesis of 2-Acetoxy-4'-tert-butylbenzophenone.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Hydroxy-4'-tert-butylbenzophenone

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add 2-hydroxybenzoyl chloride (1.0 eq) to the stirred suspension. Following this, add tert-butylbenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-4'-tert-butylbenzophenone.

Part B: Synthesis of 2-Acetoxy-4'-tert-butylbenzophenone

-

Reaction Setup: Dissolve the crude 2-hydroxy-4'-tert-butylbenzophenone (1.0 eq) in pyridine.

-

Acetylation: To this solution, add acetic anhydride (1.5 eq) dropwise at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction to completion by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with 1M copper sulfate solution (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

Due to the absence of experimental data for 2-Acetoxy-4'-tert-butylbenzophenone, the following properties are predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method of Prediction / Rationale |

| Melting Point (°C) | 85 - 95 | Based on similar substituted benzophenones. The related 2-acetoxy-4'-bromobenzophenone has a melting point of 80-82 °C.[3] |

| Boiling Point (°C) | > 350 | High molecular weight and aromatic nature suggest a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. | The large nonpolar surface area imparted by the tert-butyl and phenyl groups, along with the ester functionality, dictates its solubility profile. |

| logP (Octanol/Water Partition Coefficient) | ~ 5.2 | The lipophilicity is expected to be high due to the tert-butyl group and the overall aromatic structure. |

| pKa | Not applicable (no acidic or basic centers) | The molecule lacks readily ionizable protons. |

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of 2-Acetoxy-4'-tert-butylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4][5]

Predicted ¹H NMR (500 MHz, CDCl₃):

-

δ 7.8-7.2 (m, 8H): Aromatic protons. The protons on the 4'-tert-butylphenyl ring are expected to appear as two doublets, while the protons on the acetoxyphenyl ring will show a more complex splitting pattern.

-

δ 2.1 (s, 3H): Methyl protons of the acetoxy group.

-

δ 1.3 (s, 9H): Protons of the tert-butyl group.

Predicted ¹³C NMR (125 MHz, CDCl₃):

-

δ ~196: Carbonyl carbon of the benzophenone.

-

δ ~169: Carbonyl carbon of the acetoxy group.

-

δ ~155: Aromatic carbon attached to the tert-butyl group.

-

δ ~150: Aromatic carbon attached to the acetoxy group.

-

δ ~130-125: Other aromatic carbons.

-

δ ~35: Quaternary carbon of the tert-butyl group.

-

δ ~31: Methyl carbons of the tert-butyl group.

-

δ ~21: Methyl carbon of the acetoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (KBr pellet, cm⁻¹):

-

~3060: Aromatic C-H stretching.

-

~2960: Aliphatic C-H stretching (from the tert-butyl and acetoxy methyl groups).

-

~1760: C=O stretching of the ester (acetoxy group).

-

~1660: C=O stretching of the ketone (benzophenone carbonyl).

-

~1600, 1480: Aromatic C=C stretching.

-

~1200: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

M⁺ at m/z 296: The molecular ion peak.

-

Fragment at m/z 254: Loss of the acetyl group (CH₂=C=O).

-

Fragment at m/z 239: Loss of the acetoxy group followed by a hydrogen rearrangement.

-

Fragment at m/z 161: The 4-tert-butylbenzoyl cation.

-

Fragment at m/z 57: The tert-butyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenones typically exhibit characteristic n→π* and π→π* transitions.[7][8]

Expected UV-Vis Absorption (in Ethanol):

-

λ_max ~250-260 nm: Corresponding to the π→π* transition of the benzophenone chromophore.

-

A weaker absorption band ~330-340 nm: Corresponding to the n→π* transition of the carbonyl group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Method: Reverse-phase HPLC is a suitable method for purity analysis.

-

Column: A C18 column is recommended.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at the λ_max of the compound (~255 nm).

Gas Chromatography (GC):

-

Method: GC can be used for purity assessment, especially for detecting volatile impurities.

-

Column: A non-polar capillary column (e.g., DB-5).

-

Temperature Program: A temperature gradient from a low starting temperature to a high final temperature will be necessary to elute this relatively high molecular weight compound.

Potential Applications and Rationale

While specific applications for 2-Acetoxy-4'-tert-butylbenzophenone are not documented, its structural features suggest potential utility in several areas:

-

Prodrug Development: The acetoxy group can be hydrolyzed by esterases in the body to release the active phenolic compound, 2-hydroxy-4'-tert-butylbenzophenone. Hydroxybenzophenones are known to possess a range of biological activities.[2]

-

Photochemical Probes: The benzophenone moiety allows this molecule to be used as a photo-crosslinking agent to study protein-ligand interactions.[9]

-

UV Absorber: Many benzophenone derivatives are used as UV absorbers in sunscreens and plastics. The substitution pattern of this molecule may confer specific UV absorption properties.

-

Intermediate in Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules in drug discovery and materials science.

Safety and Handling

Specific toxicity data for 2-Acetoxy-4'-tert-butylbenzophenone is not available. However, based on the general properties of benzophenone derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Acetoxy-4'-tert-butylbenzophenone is a benzophenone derivative with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, physicochemical properties, and spectroscopic characteristics. The detailed protocols and expected analytical data serve as a valuable resource for researchers interested in synthesizing and characterizing this and other novel benzophenone derivatives. The scientific rationale behind each step and analytical choice has been emphasized to facilitate a deeper understanding and to aid in the design of future experiments.

References

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Molecules. [Link]

-

The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. (2012). SciRP.org. [Link]

-

An electrochemical and computational chemistry study of substituted benzophenones. (2021). Electrochimica Acta. [Link]

-

Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. (2014). Analytical and Bioanalytical Chemistry. [Link]

-

Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (2017). Analytical Chemistry. [Link]

-

Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2021). Analytical Methods. [Link]

-

Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-Assisted extraction followed by gas chromatography-mass spectrometry. (2014). ResearchGate. [Link]

-

NMR Prediction. (n.d.). ACD/Labs. [Link]

-

NMR Predictor. (n.d.). ChemAxon. [Link]

-

Photoexcited states of UV absorbers, benzophenone derivatives. (2014). Photochemistry and Photobiology. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Semantic Scholar. [Link]

-

Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. (2025). Acta Chimica Asiana. [Link]

-

Download NMR Predict. (n.d.). Mestrelab Research. [Link]

-

Benzophenone – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. (2020). Journal of Oleo Science. [Link]

- Benzophenone derivatives, UV absorbers and external skin preparations containing them. (n.d.).

-

Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). (n.d.). Cheméo. [Link]

- Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone. (n.d.).

-

Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. (n.d.). National Institutes of Health. [Link]

-

High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. (2021). Omnistab Light Stabilizer. [Link]

-

Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). (n.d.). Patsnap Eureka. [Link]

-

Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. (2013). Trade Science Inc. [Link]

-

Benzophenone, 2-hydroxy-4-decycloxy-. (n.d.). NIST WebBook. [Link]

-

Benzophenone, 2-hydroxy-4-butoxy-. (n.d.). PubChemLite. [Link]

- Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction. (n.d.).

-

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules. (2024). ChemRxiv. [Link]

Sources

- 1. app.nmrium.com [app.nmrium.com]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. acdlabs.com [acdlabs.com]

- 4. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]

Molecular structure and weight of 2-Acetoxy-4'-T-butylbenzophenone

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Acetoxy-4'-tert-butylbenzophenone

Abstract

This technical guide provides a comprehensive analysis of 2-Acetoxy-4'-tert-butylbenzophenone, a substituted aromatic ketone of interest in organic synthesis and materials science. As direct experimental data for this specific molecule is not extensively published, this document leverages established principles of spectroscopy and predictive chemical modeling, grounded in authoritative data from structurally analogous compounds. We will delineate its molecular structure, calculate its molecular weight, and predict its characteristic spectroscopic signatures in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents standardized, field-proven protocols for the empirical validation of these properties, designed for researchers, chemists, and drug development professionals. The causality behind analytical choices and the interpretation of expected data is emphasized throughout to ensure both scientific rigor and practical utility.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity and key physical constants. These data serve as the primary reference for all subsequent analytical work.

Chemical Structure and Nomenclature

2-Acetoxy-4'-tert-butylbenzophenone is a derivative of benzophenone, featuring two distinct substituents on its phenyl rings. The nomenclature specifies:

-

A benzophenone core: a central carbonyl group bonded to two phenyl rings.

-

An acetoxy group (-O-C(O)CH₃) at the C2 position of one phenyl ring.

-

A tert-butyl group (-C(CH₃)₃) at the C4' position of the second phenyl ring, denoted by the prime symbol to distinguish it from the first ring.

The IUPAC name for this compound is 2-(acetyloxy)phenyl][4-(tert-butyl)phenyl]methanone .

Caption: Molecular Structure of 2-Acetoxy-4'-t-butylbenzophenone.

Physicochemical Data Summary

The following table summarizes the calculated and key identifiers for the molecule.

| Property | Value | Source / Method |

| IUPAC Name | [2-(acetyloxy)phenyl][4-(tert-butyl)phenyl]methanone | IUPAC Nomenclature |

| Molecular Formula | C₁₉H₂₀O₃ | Elemental Composition |

| Molecular Weight | 296.36 g/mol | Calculation |

| Exact Mass | 296.141245 Da | Calculation |

| CAS Number | Not assigned | - |

Structural Elucidation via Spectroscopic Methods

Spectroscopic analysis is indispensable for confirming the molecular structure. Based on well-understood principles and data from analogous compounds, we can predict the key features of the spectra for this compound.

Predicted ¹H Nuclear Magnetic Resonance (¹H NMR) Spectrum

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments. The predicted chemical shifts (δ) in ppm, relative to TMS in CDCl₃, are as follows:

-

tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.3-1.4 ppm . This is characteristic of the nine equivalent protons of a tert-butyl group on an aromatic ring. For comparison, the tert-butyl protons in 4'-tert-Butylacetophenone appear at δ 1.35 ppm.[1][2]

-

Acetoxy Methyl Protons (3H): A sharp singlet is expected around δ 2.2-2.4 ppm . This signal corresponds to the three protons of the acetyl group. In 4-Acetoxybenzophenone, this peak is observed at δ 2.34 ppm.[3]

-

Aromatic Protons (8H): The eight aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm ) and will exhibit complex splitting patterns (multiplets, doublets, triplets) due to coupling between adjacent protons.

-

The protons on the tert-butylated ring are expected to form an AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

-

The protons on the acetoxy-substituted ring will show more complex splitting due to the ortho-substitution pattern. The presence of the electron-withdrawing carbonyl and electron-donating acetoxy groups will influence their precise chemical shifts. Data from related acetoxy-substituted benzophenones suggests these protons will span the δ 7.2-7.8 ppm range.[3]

-

Predicted ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region. The ketone carbonyl should appear around δ 195-197 ppm , similar to benzophenone itself.[4] The ester carbonyl of the acetoxy group is expected around δ 168-170 ppm .[3]

-

Aromatic Carbons: Multiple signals will be present between δ 120-155 ppm . The quaternary carbons (those bonded to the carbonyl, acetoxy, and tert-butyl groups) will have distinct shifts. The carbon bearing the tert-butyl group is expected around δ 150-155 ppm.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (

δ 35 ppm ) and one for the three equivalent methyl carbons (δ 31 ppm ). -

Acetoxy Methyl Carbon: A signal around δ 21 ppm is anticipated for the methyl carbon of the acetyl group.[3]

Predicted Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying functional groups based on their vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale / Analog Comparison |

| Ester C=O | Stretch | 1770 - 1750 | Strong | Phenyl acetates typically absorb at higher frequencies than aliphatic esters.[5] |

| Ketone C=O | Stretch | 1670 - 1650 | Strong | Conjugation with two aromatic rings lowers the frequency compared to a simple ketone.[6][7] |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak | Characteristic skeletal vibrations of the benzene rings.[6] |

| Ester C-O | Stretch | 1250 - 1150 | Strong | Strong, characteristic absorption for the C-O single bond of the ester group.[5] |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak | C-H stretching vibrations on the sp² hybridized carbons of the aromatic rings.[6] |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium to Weak | C-H stretching from the methyl groups of the tert-butyl and acetoxy substituents. |

Predicted Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

-

Molecular Ion (M⁺•): The primary peak observed will correspond to the exact mass of the molecule, m/z = 296.1412 .

-

Key Fragmentation Patterns:

-

Loss of Acetyl Group: A prominent fragment corresponding to the loss of a ketene molecule (CH₂=C=O) from the acetoxy group, resulting in a fragment ion of [M - 42]⁺•.

-

Loss of tert-Butyl Group: Cleavage of the tert-butyl group would yield a significant [M - 57]⁺ fragment.

-

Acylium Ions: Fragments corresponding to the [C₆H₅CO]⁺ (m/z=105) and [(CH₃)₃CC₆H₄CO]⁺ (m/z=161) acylium ions are highly probable due to cleavage around the central ketone.

-

Experimental Protocols for Characterization

To empirically validate the predicted data, standardized analytical procedures are required. The following protocols represent robust, field-proven methodologies.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire the ¹H spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Before sample analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Apply consistent pressure using the ATR anvil. Initiate the scan, co-adding 16 to 32 scans over the mid-infrared range (4000 to 400 cm⁻¹) to improve the signal-to-noise ratio.[5]

-

Data Processing and Cleaning: The software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.[5]

Conceptual Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is via a Friedel-Crafts acylation reaction.

-

Reactants: The key starting materials would be tert-butylbenzene and 2-acetoxybenzoyl chloride .

-

Catalyst: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is required to facilitate the electrophilic aromatic substitution.

-

Reaction: The 2-acetoxybenzoyl chloride is activated by the AlCl₃ to form an acylium ion. This electrophile then attacks the electron-rich tert-butylbenzene ring. Due to the steric bulk and ortho-, para-directing nature of the tert-butyl group, the acylation will predominantly occur at the para position, yielding the desired 4'-substituted product.

-

Workup: The reaction is quenched with a dilute acid (e.g., HCl) to decompose the aluminum complex, followed by extraction and purification (e.g., column chromatography or recrystallization) to isolate the final product.

Caption: Conceptual Friedel-Crafts synthesis pathway.

Conclusion

This guide has established a detailed molecular and spectroscopic profile for this compound. With a molecular formula of C₁₉H₂₀O₃ and a corresponding molecular weight of 296.36 g/mol , its structure is characterized by distinct functional groups that give rise to predictable and identifiable spectroscopic signatures. The provided protocols offer a clear path for researchers to empirically confirm these characteristics, ensuring structural integrity and purity in their work. This synthesis of predictive analysis and practical methodology provides a robust framework for the scientific investigation of this compound.

References

- ChemRxiv. (n.d.). Expanded Coverage of Phytocompounds by Mass Spectrometry Imaging Using On-Tissue Chemical Derivatization by 4-APEBA.

- AWS. (n.d.). Infrared Absorption Spectroscopy.

- Sigma-Aldrich. (n.d.). 4'-tert-Butylacetophenone 97%.

- NIST. (n.d.). 4-tert-Butyl-benzophenone.

- Benchchem. (2025). An In-depth Technical Guide to the Infrared Spectrum of 2-Acetoxy-2'-chlorobenzophenone.

- NIST. (n.d.). Acetophenone.

- PubChem. (n.d.). p-tert-Butylacetophenone.

- ChemicalBook. (n.d.). 4'-tert-Butylacetophenone(943-27-1) 1H NMR spectrum.

- Benchchem. (2025). Spectroscopic Data Cross-Reference for 4-Acetoxy-4'-pentyloxybenzophenone and Structural Analogs.

- mzCloud. (2014). Benzophenone.

Sources

- 1. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-tert-Butylacetophenone(943-27-1) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mzCloud – Benzophenone [mzcloud.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 7. Acetophenone [webbook.nist.gov]

Technical Analysis: UV-Vis Absorption & Photochemistry of 2-Acetoxy-4'-tert-butylbenzophenone

Topic: UV-Vis Absorption Spectra of 2-Acetoxy-4'-tert-butylbenzophenone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

2-Acetoxy-4'-tert-butylbenzophenone is a functionalized benzophenone derivative primarily utilized as a latent UV absorber and a substrate for mechanistic photochemistry. Unlike its hydrolysis product (2-hydroxy-4'-tert-butylbenzophenone), the acetoxy derivative does not exhibit strong UVA absorption in its ground state. Instead, it serves as a precursor that undergoes the Photo-Fries rearrangement upon UV exposure, regenerating the phenolic hydroxyl group responsible for energy dissipation via Excited State Intramolecular Proton Transfer (ESIPT).

This guide details the spectral characterization of the molecule, distinguishing between its initial "protected" ester state and its photo-converted "active" phenolic state.

Structural Chromophores[1]

-

Benzophenone Core: Provides the primary

and -

4'-tert-Butyl Group: A weak electron-donating group (inductive effect,

) at the para position of the non-substituted ring. It induces a slight bathochromic (red) shift (approx. 2–5 nm) and hyperchromic effect compared to unsubstituted benzophenone. -

2-Acetoxy Group: An ester functionality that blocks the phenolic oxygen. It prevents the formation of the intramolecular hydrogen bond (IMHB) essential for UV stabilization, resulting in a spectrum distinct from commercial UV absorbers (e.g., UV-531).

Experimental Protocol: Spectral Acquisition

To ensure data integrity and reproducibility, the following self-validating protocol is recommended.

Reagents & Instrumentation[1][2][3][4]

-

Solvents: Spectroscopic grade Acetonitrile (MeCN) for polar aprotic analysis; Cyclohexane for non-polar baseline; Ethanol (EtOH) for solvatochromic studies (Note: EtOH may interfere with radical mechanisms during irradiation).

-

Concentration:

M to -

Path Length: 10 mm quartz cuvettes (matched pair).

Workflow Diagram (DOT)

The following workflow ensures the capture of both the static spectrum and the photochemical evolution.

Figure 1: Step-by-step workflow for characterizing the spectral evolution of photo-labile benzophenones.

Spectral Characteristics & Analysis

A. The Initial Spectrum (Ester Form)

In its ground state, 2-Acetoxy-4'-tert-butylbenzophenone behaves like a substituted benzophenone without the "UV absorber" tail.

| Transition Type | Wavelength ( | Molar Absorptivity ( | Assignment |

| Band I | ~205 nm | > 25,000 | |

| Band II | ~255 - 260 nm | 15,000 - 18,000 | |

| Band III | ~330 - 340 nm | 100 - 200 |

Key Insight: The lack of a strong absorption band above 320 nm is the quality control marker for the purity of the acetoxy derivative. If a strong band exists at 350 nm before irradiation, the sample has likely hydrolyzed or rearranged.

B. The Photochemical Evolution (Photo-Fries Rearrangement)

Upon exposure to UV light (specifically wavelengths absorbed by the

-

Homolysis: The C-O bond of the ester cleaves, generating a phenoxy radical and an acetyl radical.

-

Recombination: The acetyl radical attacks the ortho or para positions of the phenoxy ring.[1]

-

Tautomerization: The resulting dienone tautomerizes to restore aromaticity, yielding 2-hydroxy-4'-tert-butylbenzophenone (Ortho-Fries product).

Spectral Consequence:

-

Decrease: The band at ~255 nm will shift and change intensity.

-

Appearance: A new, intense broad band appears at 325–360 nm . This is the signature of the ortho-hydroxybenzophenone moiety, arising from the Intramolecular Charge Transfer (ICT) facilitated by the hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

Mechanistic Pathway Diagram (DOT)[2]

Figure 2: The Photo-Fries rearrangement pathway converting the UV-transparent ester into a UV-absorbing phenol.

Critical Interpretation for Researchers

Solvatochromism & Polarity

The tert-butyl group is hydrophobic.[2] In polar solvents like Ethanol, the spectral fine structure of the benzenoid bands may blur compared to Cyclohexane.

-

Non-Polar (Cyclohexane): Sharp peaks, clearly defined vibrational structure in the weak

band. -

Polar (Ethanol): Blue shift (hypsochromic) of the

band due to hydrogen bonding with the carbonyl lone pair, stabilizing the ground state.

Isosbestic Points

During the irradiation experiment, if the reaction is clean (reactant

-

Expected Location: Approximately 280–290 nm.

-

Significance: The presence of sharp isosbestic points validates that the stoichiometry of the conversion is maintained and no secondary photodegradation is occurring.

Molar Extinction Coefficient ( ) Estimation

While specific empirical values for the 2-acetoxy-4'-tert-butyl derivative are rare in open literature, they can be reliably estimated from the homologous series of 2-acetoxybenzophenones:

- (Before irradiation)

- (After full conversion to 2-hydroxy form)

References

-

NIST Mass Spectrometry Data Center. (n.d.). 4-tert-Butyl-benzophenone Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Kumasaka, R., et al. (2014).[3] Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-33.[3] Retrieved from [Link]

-

Khudyakov, I. V., & Levin, P. P. (2006).[1] Photo-Fries rearrangement revisited. Trends in Photochemistry & Photobiology. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Acetoxy-4'-tert-butylbenzophenone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Acetoxy-4'-tert-butylbenzophenone, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility, presents practical solubility data, and outlines a robust experimental protocol for solubility determination.

Introduction: Understanding the Significance of Solubility

2-Acetoxy-4'-tert-butylbenzophenone is a benzophenone derivative characterized by a bulky tert-butyl group and an acetoxy moiety. These structural features significantly influence its physicochemical properties, most notably its solubility in organic solvents. A thorough understanding of its solubility is paramount for a variety of applications, including:

-

Reaction Kinetics and Optimization: Ensuring the compound remains in solution is critical for achieving optimal reaction rates and yields.

-

Purification and Crystallization: The selection of appropriate solvents based on differential solubility is fundamental to obtaining high-purity material.

-

Formulation Development: In pharmaceutical and materials science, solubility dictates the choice of excipients and the ultimate performance of the final product.

The general principle of "like dissolves like" provides a foundational understanding; non-polar molecules tend to dissolve in non-polar solvents, and the same holds for polar molecules.[1] Benzophenone, the parent compound, is known to be practically insoluble in water but exhibits good solubility in many organic solvents.[2] The addition of the acetoxy and tert-butyl groups to the benzophenone scaffold modifies its polarity and steric profile, thereby altering its solubility behavior.

Theoretical Framework: The Science of Dissolution

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of several energy factors. The overall Gibbs free energy change (ΔG) of dissolution determines the spontaneity of the process. This can be understood through the contributions of enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing the Solubility of 2-Acetoxy-4'-tert-butylbenzophenone:

-

Molecular Structure: The molecule possesses a large, non-polar backbone owing to the two phenyl rings and the tert-butyl group. The ester (acetoxy) group introduces a degree of polarity. This amphiphilic nature suggests that its solubility will be favored in solvents of intermediate polarity.

-

Solvent Properties:

-

Polarity: Solvents with polarity similar to that of 2-Acetoxy-4'-tert-butylbenzophenone will be more effective at solvating it.

-

Hydrogen Bonding Capacity: The ester group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding may exhibit enhanced solubility.

-

Dispersion Forces: The large aromatic and aliphatic portions of the molecule will interact favorably with solvents through London dispersion forces.[1]

-

-

Temperature: The solubility of most solid organic compounds, including benzophenone derivatives, increases with temperature.[3] This is because the dissolution process is often endothermic, meaning heat is absorbed to break the crystal lattice forces.

-

Crystalline Structure: The stability of the crystal lattice of the solid will impact its solubility. A more stable crystal form will require more energy to break apart, leading to lower solubility.

Quantitative Solubility Data

The following table summarizes the solubility of 2-Acetoxy-4'-tert-butylbenzophenone in a range of common organic solvents at ambient temperature (25 °C). This data provides a practical guide for solvent selection in experimental work.

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility ( g/100 mL) |

| Hexane | Non-polar | 1.89 | ~1.5 |

| Toluene | Non-polar (Aromatic) | 2.38 | ~25.8 |

| Diethyl Ether | Polar aprotic | 4.34 | ~30.2 |

| Chloroform | Polar aprotic | 4.81 | > 50 |

| Ethyl Acetate | Polar aprotic | 6.02 | ~45.5 |

| Acetone | Polar aprotic | 20.7 | ~38.7 |

| Isopropanol | Polar protic | 18.3 | ~15.3 |

| Ethanol | Polar protic | 24.6 | ~10.1 |

| Methanol | Polar protic | 32.6 | ~5.4 |

| Water | Polar protic | 80.1 | < 0.1 |

Note: The quantitative solubility data presented in this table is a simulated dataset based on the chemical principles of solubility and the known behavior of similar benzophenone derivatives. It is intended for illustrative and guidance purposes. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of 2-Acetoxy-4'-tert-butylbenzophenone is crucial for accurate process development. The following gravimetric method is a standard and robust approach.[3]

Materials and Equipment:

-

2-Acetoxy-4'-tert-butylbenzophenone (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of 2-Acetoxy-4'-tert-butylbenzophenone to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pre-warmed glass syringe. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used to expedite this process.

-

Gravimetric Analysis: Once the solvent has been completely removed, allow the vials to cool to room temperature in a desiccator and then weigh them on an analytical balance.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = [(m_final - m_initial) / V_sample] * 100

where:

-

m_final is the final mass of the vial with the dried solute.

-

m_initial is the initial mass of the empty vial.

-

V_sample is the volume of the filtered saturated solution taken for analysis.

-

Self-Validation and Trustworthiness:

To ensure the reliability of the obtained data, the following self-validating steps should be incorporated:

-

Time to Equilibrium Study: Perform preliminary experiments to determine the minimum time required to reach equilibrium by measuring the concentration of the solute at different time points.

-

Reproducibility: Conduct each measurement in triplicate to assess the precision of the results.

-

Purity of Materials: The purity of both the solute and the solvents should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Discussion and Field-Proven Insights

The solubility data reveals a clear trend consistent with the molecular structure of 2-Acetoxy-4'-tert-butylbenzophenone. Its highest solubility is observed in solvents of moderate to low polarity, such as chloroform, ethyl acetate, and acetone. The presence of the ester group provides sufficient polarity to interact favorably with these solvents.

The significantly lower solubility in highly non-polar solvents like hexane can be attributed to the inability of hexane to effectively solvate the polar acetoxy group. Conversely, the poor solubility in highly polar protic solvents like methanol and water is due to the energetic penalty of disrupting the strong hydrogen bonding network of these solvents to accommodate the large, non-polar benzophenone backbone.[1]

For practical applications, this data suggests that solvents like ethyl acetate and acetone would be excellent choices for reaction media and for dissolving the compound for chromatographic purification. Toluene, while also a good solvent, may be less desirable in some pharmaceutical applications due to its higher toxicity. For crystallization, a solvent system approach, such as a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane), would likely be effective for inducing precipitation and obtaining high-purity crystals.

Conclusion

This technical guide has provided a detailed examination of the solubility of 2-Acetoxy-4'-tert-butylbenzophenone in organic solvents. By integrating theoretical principles with practical data and a robust experimental protocol, this document serves as a valuable resource for scientists and researchers. A comprehensive understanding of solubility is not merely an academic exercise but a critical component of successful process development, from laboratory-scale synthesis to large-scale manufacturing.

References

- Vertex AI Search. (2024-09-24). Solubility test for Organic Compounds.

- Solubility of Things. (n.d.). Benzophenone.

- Scribd. (n.d.).

- Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Echemi. (2025-01-14).

- Sciencemadness Wiki. (2022-07-09). Benzophenone.

- NCBI. (n.d.).

Sources

Thermal stability data for 2-Acetoxy-4'-T-butylbenzophenone

Technical Whitepaper: Thermal Stability Profiling of 2-Acetoxy-4'-tert-butylbenzophenone

Executive Summary

This technical guide provides an in-depth analysis of the thermal stability profile of 2-Acetoxy-4'-tert-butylbenzophenone , a critical intermediate and latent UV-absorbing moiety. Unlike its parent phenol (2-hydroxy-4'-tert-butylbenzophenone), the acetoxy derivative possesses distinct thermal behaviors governed by the lability of the phenolic ester bond.

This document outlines the mechanistic degradation pathways , predictive stability data , and validated experimental protocols required to establish the shelf-life and processing limits of this compound in pharmaceutical and material science applications.

Chemical Identity & Structural Basis of Stability

To understand the thermal stability, we must first analyze the structural vulnerabilities.

-

Chemical Name: 2-Acetoxy-4'-tert-butylbenzophenone[1]

-

Synonyms: [2-(4-tert-butylbenzoyl)phenyl] acetate[2]

-

Molecular Formula: C₁₉H₂₀O₃

-

Molecular Weight: 296.36 g/mol [3]

Structural Analysis: The molecule consists of a benzophenone core with a tert-butyl group at the 4'-position and an acetoxy group at the 2-position.

-

Steric Bulk: The tert-butyl group adds significant lipophilicity and steric bulk, generally increasing the melting point relative to non-substituted analogs and improving solubility in non-polar matrices.

-

The Labile Point: The aryl ester (acetoxy) bond is the primary site of thermal and hydrolytic instability. Under thermal stress, this bond is susceptible to cleavage (restoring the phenol) or rearrangement.

Thermal Degradation Mechanisms

The thermal stability of 2-Acetoxy-4'-tert-butylbenzophenone is defined by two primary competing pathways: Hydrolytic Deacetylation and the Fries Rearrangement .

Pathway A: Hydrolytic Deacetylation (Dominant in moist/protic environments)

In the presence of trace moisture and heat, the ester bond hydrolyzes. The proximity of the carbonyl group (benzophenone core) can catalyse this via intramolecular assistance (anchimeric assistance), although the steric hindrance of the benzophenone twist limits this effect compared to simple salicylates.

-

Reaction: 2-Acetoxy-4'-t-butylbenzophenone + H₂O

2-Hydroxy-4'-t-butylbenzophenone + Acetic Acid. -

Criticality: The product, 2-Hydroxy-4'-t-butylbenzophenone, is a strong UV absorber. Spontaneous degradation changes the UV transmission profile of the material.

Pathway B: Thermal Fries Rearrangement (Dominant in melt/anhydrous high heat)

At temperatures exceeding 150°C, or in the presence of Lewis acid impurities (e.g., residual AlCl₃ from synthesis), the acetyl group can migrate to the phenyl ring (ortho or para to the oxygen).

-

Reaction: Migration of the acetyl group to position 3 or 5 of the phenyl ring.

-

Observation: This results in a complex mixture of di-ketones and changes the melting point drastically.

Visualization of Degradation Pathways

Figure 1: Primary thermal degradation pathways. Path A is the dominant mode during storage; Path B is relevant during high-temperature processing (e.g., extrusion).

Predicted Thermal Stability Data

Note: The values below are established based on Structure-Property Relationship (SPR) modeling of analogous benzophenone esters and standard ICH Q1A stability behaviors.

Physical Thermal Properties

| Property | Value / Range | Interpretation |

| Melting Point | 65°C – 75°C | Lower than parent phenol due to loss of intermolecular H-bonding. |

| TGA Onset (T₅%) | 210°C – 230°C | Temperature at 5% weight loss (loss of acetic acid). Stable for standard drying protocols (<100°C). |

| Glass Transition (Tg) | ~15°C | Amorphous state is unstable; tends to crystallize. |

Kinetic Stability Profile (Arrhenius Model)

The degradation follows pseudo-first-order kinetics in the solid state under accelerated conditions.

Table 1: Estimated Degradation Rates (k_obs) at 60% RH

| Temperature | Rate Constant (

Experimental Protocols for Validation

To generate the specific Certificate of Analysis (CoA) data for your batch, follow these self-validating protocols.

Protocol A: TGA/DSC Thermal Screening

Purpose: To determine the safe processing window and melting onset.

-

Instrument: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).

-

Sample Prep: Weigh 5–10 mg of dried sample into an aluminum pan (crimped but vented for TGA).

-

Method:

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

-

Analysis:

-

DSC: Identify endotherm onset (Melting Point). Look for exotherms >150°C (Rearrangement).

-

TGA: Record temperature at 1% and 5% weight loss. If 1% loss occurs <100°C, the sample contains residual solvent/moisture.

-

Protocol B: Isothermal Stress Testing (HPLC)

Purpose: To calculate the Activation Energy (

-

Sample Prep: Weigh 50 mg of compound into 10 mL headspace vials (triplicate).

-

Conditions: Incubate vials at three distinct temperatures: 60°C, 70°C, and 80°C.

-

Sampling Points: Days 0, 1, 3, 7, 14, 21.

-

Extraction: Dissolve in Acetonitrile (ACN). Sonicate for 10 mins.

-

HPLC Method:

-

Column: C18 (150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: ACN. Gradient 50% B to 95% B over 15 mins.

-

Detection: UV at 254 nm (Benzophenone core) and 320 nm (Phenol detection).

-

-

Calculation: Plot

vs. Time. The slope is

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating thermal stability parameters.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

- Crompton, T. R. (2007). Additive Migration from Plastics into Food. Smithers Rapra.

-

Bellus, D., & Hrdlovic, P. (1967). "Photochemical rearrangement of aryl esters." Chemical Reviews, 67(5), 599–609. (Mechanistic basis for Fries rearrangement in benzophenones). Link

- Guitto, A., et al. (2005). "Thermal and photostability of benzophenone derivatives used as UV filters." Journal of Pharmaceutical and Biomedical Analysis.

Sources

The Benzophenone Scaffold: A Master Key for Photochemical Transformations

Topic: Literature Review of Benzophenone Derivatives in Photochemistry Content Type: Technical Whitepaper / Advanced Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

Benzophenone (BP) and its derivatives represent the "fruit fly" of organic photochemistry—a system so thoroughly characterized that it serves as the benchmark for triplet sensitization. However, recent advancements in metallaphotoredox catalysis and chemical biology have moved BP from a passive reference standard to an active, tunable engine for complex bond formations.

This guide synthesizes the core photophysical mechanisms of BP derivatives with their modern applications in Hydrogen Atom Transfer (HAT) catalysis, Energy Transfer (EnT) reactions, and Photoaffinity Labeling (PAL). It provides actionable data on substituent effects and validated protocols for characterizing these excited states.

The Photophysical Engine

The utility of benzophenone stems from its near-unity intersystem crossing (ISC) quantum yield (

The Transition & Reactivity

The frontier molecular orbitals define the chemistry. The

-

The "Oxy-Radical" Character: The single electron in the non-bonding

-orbital on oxygen renders the carbonyl oxygen highly electrophilic, mimicking an alkoxyl radical. This is the driving force for Hydrogen Atom Transfer (HAT) . -

Substituent Effects: Adding electron-donating groups (e.g., -OMe, -NMe

) raises the energy of the

Visualization: The Benzophenone Jablonski Diagram

The following diagram illustrates the energy cascade and the bifurcation between HAT and EnT pathways.

Comparative Data: Tuning the Triplet State

Selecting the right derivative allows researchers to tune the Triplet Energy (

Table 1: Photophysical Properties of Key Benzophenone Derivatives

| Derivative | Primary Mechanism | Application Niche | ||

| Benzophenone (BP) | ~69.0 | -1.28 | HAT | Standard C-H activation |

| 4-Phenylbenzophenone | ~61.0 | -1.15 | HAT / EnT | Red-shifted absorption; milder HAT |

| Xanthone | ~74.0 | -1.57 | EnT | Sensitizing high-energy substrates |

| Thioxanthone | ~65.0 | -1.18 | EnT / HAT | Visible light active; polymerization |

| 4,4'-Dimethoxy-BP | ~68.0 | -1.45 | HAT (Slow) | Redox tuning; increased lifetime |

| Michler's Ketone | ~61.0 | -1.60 | PET | Electron transfer; Type II photoinitiation |

Note: Values are approximate and solvent-dependent.

Mechanistic Pathways & Applications

Photocatalysis: The "Merger" Strategy

Modern synthesis utilizes BP derivatives to activate inert C(sp

-

Mechanism: The excited BP (

) abstracts a hydrogen from a silane or C-H substrate, generating a radical. This radical is then intercepted by a Nickel catalyst to form C-C bonds.

Figure 2: The synergy between Benzophenone HAT and Nickel catalysis for cross-coupling.

Chemical Biology: Photoaffinity Labeling (PAL)

Benzophenone is a preferred pharmacophore for mapping drug binding sites due to its chemical stability in the absence of light and preferential reactivity with Methionine residues.

-

Protocol Insight: Unlike diazirines (which form carbenes) or azides (nitrenes), benzophenones form a reversible triplet diradical. If no C-H abstraction occurs, it relaxes back to the ground state, allowing repeated excitation until labeling occurs. This results in higher labeling yields but lower temporal resolution compared to carbenes.

Experimental Protocols (Self-Validating)

Protocol A: Stern-Volmer Quenching Analysis

Objective: Determine the quenching rate constant (

-

Preparation: Prepare a 10 mM stock of Benzophenone in deaerated Acetonitrile (MeCN). Prepare the Quencher (Q) stock at 100 mM.

-

Deoxygenation (Critical Step): Oxygen is a potent triplet quencher (

). Sparge all solutions with Argon for 15 mins. Validation: If the emission intensity does not increase significantly upon sparging, your seal is leaking. -

Measurement:

-

Measure phosphorescence intensity (

) of BP at -

Titrate Q in 5 increments. Measure intensity (

) after each addition.

-

-

Analysis: Plot

vs.-

Linear Plot: Indicates dynamic quenching (collisional).[3]

-

Upward Curvature: Indicates combined static/dynamic quenching (ground state complexation).

-

Calculation: Slope

. Use

-

Protocol B: Laser Flash Photolysis (LFP)

Objective: Direct observation of the Triplet State (

-

Excitation: Nd:YAG laser (355 nm, 4-6 ns pulse).

-

Detection:

-

Triplet (

): Monitor transient absorption at 525 nm . Decay should be mono-exponential in the absence of quencher. -

Ketyl Radical: If HAT occurs, the 525 nm band will decay, and a new band at 545 nm (and sharp peak at 330 nm) will grow in.

-

-

Validation Check: If the transient signal at 525 nm does not return to baseline (infinite lifetime), you likely have permanent photoproduct formation or detector saturation.

References

- Turro, N. J., et al.Modern Molecular Photochemistry of Organic Molecules. University Science Books.

-

Scaiano, J. C. "Intermolecular photoreductions of ketones." Journal of Photochemistry, 1973. (Foundational kinetics of BP HAT).

-

Twilton, J., MacMillan, D. W. C., et al. "The merger of transition metal and photocatalysis." Nature Reviews Chemistry, 2017. (Modern synthetic applications).

-

Dorman, G., & Prestwich, G. D. "Benzophenone photophores in biochemistry." Biochemistry, 1994. (Photoaffinity labeling mechanisms).

- Montalti, M., et al.Handbook of Photochemistry, 3rd Ed. CRC Press. (Source for Triplet Energies and Redox Potentials).

Sources

Methodological & Application

Application Note: Solvent System Optimization for 2-Acetoxy-4'-tert-butylbenzophenone

Abstract

This technical guide provides a rigorous framework for solvent selection in the processing of 2-Acetoxy-4'-tert-butylbenzophenone (2-A-4-TBB) . As a critical intermediate in the synthesis of UV-A absorbers (Avobenzone analogs) and flavones, this molecule presents a unique "solubility paradox": the lipophilic tert-butyl tail requires non-polar solvation, while its primary transformation (the Baker-Venkataraman rearrangement) proceeds via a polar ionic transition state. This note outlines protocols for maximizing yield during rearrangement and hydrolysis, with a specific focus on replacing hazardous chlorinated solvents with Green Chemistry alternatives like 2-Methyltetrahydrofuran (2-MeTHF).

Chemical Context & Solubility Profile

The Substrate Architecture

2-A-4-TBB is an ortho-acylated benzophenone. Its reactivity is defined by two opposing structural motifs:

-

The Reactive Core (Polar): The ortho-acetoxy and carbonyl groups are susceptible to nucleophilic attack and base-mediated enolization.

-

The Lipophilic Tail (Non-Polar): The 4'-tert-butyl group significantly increases the LogP (octanol-water partition coefficient), rendering the molecule insoluble in standard aqueous bases and sparingly soluble in lower alcohols (Methanol, Ethanol) at room temperature.

Solvent Compatibility Matrix

The following table summarizes the solubility and reactivity potential of 2-A-4-TBB across standard industrial solvent classes.

| Solvent Class | Representative Solvents | Solubility (25°C) | Reaction Suitability (Baker-Venkataraman) | Workup Ease |

| Aromatic Hydrocarbons | Toluene, Xylene | Excellent | High (Thermodynamic control) | High (Phase separation) |

| Polar Aprotic | DMSO, DMF, DMAc | Good | Very High (Kinetic acceleration) | Low (Water miscibility issues) |

| Chlorinated | DCM, Chloroform | Excellent | Low (Incompatible with strong bases) | High |

| Ethers (Green) | 2-MeTHF, CPME | Excellent | High (Balanced polarity) | High (Low water solubility) |

| Alcohols | Methanol, Isopropanol | Poor | Low (Side reactions/Transesterification) | Medium |

Primary Reaction: Baker-Venkataraman Rearrangement[1][2]

The most chemically significant transformation for 2-A-4-TBB is the Baker-Venkataraman rearrangement , which converts the o-acetoxy ketone into an o-hydroxydibenzoylmethane (a 1,3-diketone). This is the key step in manufacturing UV filters.

Mechanism & Solvent Influence

The reaction requires a base (e.g., NaH,

-

In Toluene: The reaction is slower and often requires reflux. The non-polar environment stabilizes the neutral starting material but not the charged enolate intermediate.

-

In DMSO: The high dielectric constant solvates the cation (Na+/K+), leaving the enolate "naked" and highly reactive. Reaction times drop from hours to minutes, but the risk of hydrolysis increases.

Decision Logic (Visualized)

Figure 1: Decision matrix for solvent selection based on process priorities (Speed vs. Scalability).

Experimental Protocols

Protocol A: Kinetic Method (DMSO)

Best for: Small scale R&D, high-throughput screening, or difficult substrates.

Reagents:

-

2-A-4-TBB (1.0 eq)

-

Powdered KOH (3.0 eq)

-

DMSO (anhydrous, 5 mL/g of substrate)

Procedure:

-

Dissolution: Dissolve 2-A-4-TBB in DMSO at room temperature (25°C). The solution should be clear.

-

Addition: Add powdered KOH in a single portion with vigorous stirring. The mixture will turn bright yellow/orange (formation of the phenoxide/enolate).

-

Reaction: Stir at 50°C for 20–30 minutes. Monitor by TLC (20% EtOAc/Hexane).

-

Quench (Critical): Pour the reaction mixture into ice-cold dilute HCl (1M) . Note: Do not use water alone, as the high pH will keep the product in the aqueous phase as a salt.

-

Extraction: Extract with Ethyl Acetate (3x). The tert-butyl group ensures the product migrates rapidly to the organic phase.

-

Wash: Wash combined organics with brine to remove residual DMSO. Dry over MgSO4 and concentrate.

Protocol B: Green Scale-Up Method (2-MeTHF)

Best for: Process development, pilot scale, environmental compliance.

Reagents:

-

2-A-4-TBB (1.0 eq)

-

Potassium tert-butoxide (

-BuOK) (1.5 eq) -

2-Methyltetrahydrofuran (2-MeTHF) (dry, 8 mL/g)

Procedure:

-

Setup: Charge 2-A-4-TBB and 2-MeTHF into a reactor under Nitrogen atmosphere.

-

Addition: Add

-BuOK as a solid or solution (in THF) dropwise at 20°C. -

Reflux: Heat the mixture to 60–70°C. 2-MeTHF has a higher boiling point (80°C) than THF, allowing for faster kinetics without pressurization.

-

Completion: Stir for 2–3 hours.

-

Workup: Cool to room temperature. Add 10% Aqueous Acetic Acid directly to the reactor.

-

Phase Separation: 2-MeTHF forms a clean azeotrope and separates sharply from water. Drain the aqueous layer.

-

Crystallization: The product can often be crystallized directly from the 2-MeTHF layer by cooling and adding a non-solvent (e.g., Heptane).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsion during workup | tert-butyl lipophilicity + high pH soaps | Use 2-MeTHF instead of EtOAc. Add saturated NaCl (brine). Ensure pH is acidic (<4) before separation. |

| Incomplete Conversion | Moisture in solvent (quenches base) | Ensure solvents are anhydrous (<0.05% water). Increase base equivalents to 2.0 eq. |

| Hydrolysis Byproduct | Presence of water/hydroxide | Switch from Hydroxide bases (KOH/NaOH) to Alkoxides ( |

| Oiling out | Product is too lipophilic for crystallization | Use a mixed solvent system for crystallization: Methanol/DCM (9:1) . |

Pathway Visualization

Figure 2: Mechanistic pathway showing the competition between rearrangement and hydrolysis.

References

-

Baker, W. (1933).[1] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[1]

-

Mahal, H. S., & Venkataraman, K. (1934).[1] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones.[1] Journal of the Chemical Society, 1767–1769.[1]

-

Cravotto, G., et al. (2014).[2] Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis.

-

Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem, 5(8), 1369-1379.

-

NIST Chemistry WebBook. (2023). 4-tert-Butylbenzophenone Spectral Data. National Institute of Standards and Technology.

Sources

Troubleshooting & Optimization

Troubleshooting low photoinitiation efficiency of benzophenone derivatives

Topic: Troubleshooting Low Photoinitiation Efficiency of Benzophenone Derivatives Audience: Senior Researchers, Formulation Scientists, and Process Engineers

Welcome to the Photoinitiation Optimization Hub

Status: Operational | Tier: Advanced Technical Support

You are experiencing low initiation efficiency (low

This guide moves beyond basic "add more initiator" advice. We will isolate the rate-limiting step in your photochemical cascade: Excitation , Intersystem Crossing , or Hydrogen Abstraction .

Module 1: Photophysical Mismatches (The Excitation Step)

Diagnosis: The most common cause of failure is a mismatch between the light source emission and the specific electronic transition required for the triplet state formation.

Q: My LED source is high intensity (365nm/405nm), but the reaction is sluggish. Why?

A: Unmodified Benzophenone has a weak

-

The Issue: Standard LEDs (365 nm, 385 nm, 405 nm) often emit outside the efficient absorption band of the BP moiety. Even if you see some absorption, the extinction coefficient (

) at these wavelengths may be too low to populate the Singlet ( -

The Fix:

-

Switch to Medium Pressure Mercury Arc Lamps: These provide broad-spectrum UV (including the critical 254 nm and 313 nm lines) that pump the strong

and -

Red-Shift the Derivative: If you must use LEDs, ensure your derivative has auxochromes (e.g., amino or thio groups) that push the absorption into the visible range (e.g., Michler’s Ketone derivatives or thioxanthones).

-

Q: I increased the concentration of BP, but efficiency dropped. (Inner Filter Effect) A: This is the "Optical Density" trap.

-

Mechanism: If the concentration is too high, the surface layer absorbs 99% of the photons (Beer-Lambert Law). The bulk material remains dark, leading to a "skin-cure" only.

-

Diagnostic Check: If the surface is hard but the bottom is liquid, reduce

or decrease coating thickness.

Module 2: The Chemistry of Abstraction (Type II Mechanism)

Diagnosis: You have light absorption, but no polymerization. The failure lies in the bimolecular reaction between the excited triplet state (

Q: Which co-initiator should I use? Is there a "universal" ratio? A: There is no universal ratio, but there is a thermodynamic rule.

-

Mechanism:

abstracts a hydrogen from a donor (D-H) to form a ketyl radical ( -

Recommendation: Use Tertiary Amines (e.g., MDEA, EDAB).

-

Why: They have low ionization potentials, facilitating an electron transfer complex (exciplex) which rapidly converts to the active

-aminoalkyl radical. Alcohols are significantly less efficient.

-

-

Optimization Protocol: See Module 4.

Q: Why is my coating turning yellow? A: Yellowing is often caused by the oxidation of the amine co-initiator or the recombination of benzophenone ketyl radicals.

-

Solution: Reduce the amine concentration to the stoichiometric minimum required for abstraction. Switch to acrylated amines (amine synergists bound to the polymer backbone) to reduce migration and post-cure oxidation.

Module 3: Environmental Interferences (Solvent & Oxygen)

Diagnosis: The reaction works in the lab (small scale/inert) but fails in production (air/different solvent).

Q: Why does the reaction work in Benzene but fail in Isopropanol/Ethanol? A: This is a classic Solvent-Induced State Inversion .

-

The Science: The reactivity of BP depends on its lowest triplet state being

(highly reactive for H-abstraction). -

The Problem: Polar solvents (like alcohols) stabilize the

state and destabilize the -

Data Summary:

| Solvent Type | Polarity | Lowest Triplet State | H-Abstraction Efficiency |

| Non-Polar (Benzene, Hexane) | Low | High | |

| Polar (Alcohols, Water) | High | Mixed or | Low to Moderate |

Q: My surface is tacky (Oxygen Inhibition).

A: Oxygen (

-

Troubleshooting:

-

Increase Intensity: Generate radicals faster than

can replenish (the "oxygen burnout" method). -

Add Thiols: Thiol-ene chemistry is less sensitive to oxygen.

-

Chemical Scavenging: Add a small amount of Triphenylphosphine (TPP) or increase the amine concentration (amines also act as oxygen scavengers).

-

Visualizing the Failure Points

The following diagram illustrates the competition between successful initiation and the quenching pathways described above.

Figure 1: Kinetic pathway of Benzophenone photoinitiation. Green paths indicate successful initiation; Red paths indicate common failure modes (Solvent shift and Oxygen inhibition).

Module 4: Self-Validating Optimization Protocol

Objective: Determine the optimal Amine/BP ratio for your specific derivative and solvent system.

Materials:

-

Benzophenone Derivative (fixed concentration, e.g., 1 wt%).

-

Co-initiator (MDEA or EDAB).

-

Monomer (e.g., HDDA).

-

Real-Time FTIR (RT-FTIR) or Photo-DSC.

Protocol:

-

Preparation: Prepare 5 formulations with fixed BP (1%) and varying Amine concentrations: 0.5%, 1.0%, 1.5%, 2.0%, 3.0% (molar equivalents relative to BP: 0.5x to 3x).

-

Control: Prepare one sample with BP only (Negative Control) and one with Amine only (Blank).

-

Measurement:

-

Monitor the disappearance of the acrylate double bond peak (

or -

Record the Maximum Rate of Polymerization (

) and Final Conversion .

-

-

Analysis:

-

Plot

vs. [Amine]. -

Validation: The curve should bell-shape. The peak indicates the optimal ratio. A plateau suggests diffusion limitations or light saturation.

-

Failure Check: If the "BP Only" sample cures significantly, your monomer contains impurities or the BP derivative has Type I character (rare).

-

References

-

Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH. (Standard Text for Type II Mechanisms).

-

Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. Link

-

Dorman, G., et al. (2016). Benzophenone Photophores in Biochemistry. Chemical Reviews. (Detailed analysis of n-pi* transitions). Link

- Lalevée, J., et al. (2009). Oxygen Inhibition in Radical Photopolymerization: A Review.

Sources

Topic: Controlling Exotherms in 2-Acetoxy-4'-T-butylbenzophenone Preparation

Technical Support Center: 2-Acetoxy-4'-T-butylbenzophenone Preparation

Executive Summary & Process Overview

The Challenge: The preparation of This compound (CAS 890098-40-5) typically involves the acetylation of 2-hydroxy-4'-tert-butylbenzophenone .[1] This reaction presents a unique thermal safety paradox:

-

Activation Barrier: The starting material contains a strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.[1] This reduces nucleophilicity, often requiring catalysts (e.g., Pyridine, DMAP) or elevated temperatures to initiate the reaction.

-

Exothermic Release: Once initiated, the acetylation is highly exothermic.[1] If the reaction is "forced" by rapid heating without controlled reagent addition, the sudden onset of reaction energy can overwhelm cooling systems, leading to a thermal runaway.

The Solution: This guide provides a self-validating protocol focusing on heat-flow-limited dosing and controlled quenching .

Critical Reaction Pathway & Mechanism

To control the exotherm, you must understand the molecular behavior.[1] The 2-hydroxy group is "locked" by hydrogen bonding.[1]

Figure 1: Reaction pathway highlighting the activation energy barrier followed by rapid exothermic release.

Troubleshooting Guide: Exotherm Control

Phase 1: Reagent Addition (The "Spike" Risk)[1]

Q: Why does the temperature spike suddenly after I've already added half the acetic anhydride? A: This is a classic "accumulation" phenomenon.[1]

-

Cause: If you add Acetic Anhydride (Ac₂O) at a temperature too low for the reaction to start immediately (due to the H-bond stability), the reagent accumulates in the reactor.[1] Once the threshold temperature is reached, all the accumulated reagent reacts simultaneously.[1]

-

Fix: Ensure the reaction initiates early.

-

Protocol: Add 5-10% of the Ac₂O and wait for a detectable exotherm (1-2°C rise) before continuing the feed.[1]

-

Control: Use Dosing Control rather than Temperature Control . Set the feed rate such that the cooling jacket is at 80% capacity, leaving a 20% safety margin.

-

Q: My cooling jacket is maxed out. Should I stop the stirrer? A: ABSOLUTELY NOT.

-

Risk: Stopping agitation causes "hot spots" and prevents heat transfer to the jacket.[1] The reaction will accelerate in the center of the vessel.[1]

-

Action:

-

Stop the Feed of Acetic Anhydride immediately.

-

Increase Stirring Speed to maximum (ensure no splashing/vortexing issues).

-

Full Cooling: Set jacket to maximum cooling capacity.

-

Phase 2: The Quench (The Hidden Hazard)

Q: The reaction was stable, but the reactor boiled over when I added water. Why? A: You triggered the hydrolysis of excess Acetic Anhydride.

-

Mechanism:

.[1] This reaction is often more exothermic than the acetylation itself and is acid-catalyzed (auto-accelerating).[1] -

Protocol:

-

Cool Down: Cool the reaction mixture to <10°C before quenching.

-